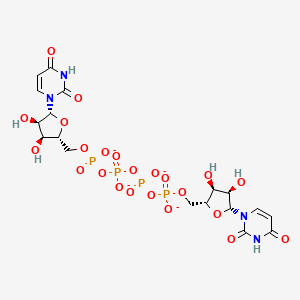
Diquas
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Diquafosol sodium is synthesized through a series of chemical reactions involving the phosphorylation of uridine derivatives. The process typically involves the use of phosphorylating agents under controlled conditions to ensure the formation of the desired product. The reaction conditions often include specific temperatures, pH levels, and catalysts to optimize the yield and purity of diquafosol sodium .
Industrial Production Methods
In industrial settings, the production of diquafosol sodium involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality diquafosol sodium for pharmaceutical use .
化学反応の分析
Types of Reactions
Diquafosol sodium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of diquafosol sodium can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted uridine derivatives .
科学的研究の応用
Diquafosol sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of nucleotide analogs and receptor agonists.
Biology: Investigated for its role in cellular signaling and receptor activation.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
作用機序
Diquafosol sodium exerts its effects by acting on P2Y2 receptors located on the conjunctival epithelial and goblet cell membranes. This activation leads to an increase in intracellular calcium ion concentrations, which in turn stimulates the secretion of water and mucin. This mechanism helps to stabilize the tear film and alleviate the symptoms of dry eye disease .
類似化合物との比較
Similar Compounds
Sodium hyaluronate: Another compound used in the treatment of dry eye disease, known for its lubricating properties.
Cyclosporine A: An immunosuppressant used in the treatment of dry eye disease, particularly in cases involving inflammation
Uniqueness of Diquafosol Sodium
Diquafosol sodium is unique in its mechanism of action, as it directly stimulates the secretion of water and mucin by acting on P2Y2 receptors. This dual action makes it particularly effective in stabilizing the tear film and providing relief from dry eye symptoms. In contrast, sodium hyaluronate primarily acts as a lubricant, and cyclosporine A targets inflammation .
特性
分子式 |
C18H22N4O23P4-4 |
|---|---|
分子量 |
786.3 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C18H26N4O23P4/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30)/p-4/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1 |
InChIキー |
NMLMACJWHPHKGR-NCOIDOBVSA-J |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















